molecular formula C6H12O6 B583612 D-fructose-4-13C CAS No. 84270-09-7

D-fructose-4-13C

Cat. No.: B583612
CAS No.: 84270-09-7
M. Wt: 181.148
InChI Key: BJHIKXHVCXFQLS-NTSFQPHGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-fructose-4-13C is a compound where the fourth carbon atom in the D-fructose molecule is replaced with the carbon-13 isotope. This isotopically labeled compound is chemically similar to natural D-fructose but exhibits distinct nuclear magnetic resonance (NMR) spectral properties due to the presence of the carbon-13 isotope. This makes it a valuable tool in scientific research, particularly in the study of metabolic pathways, sugar metabolism, and carbon cycling .

Scientific Research Applications

D-fructose-4-13C is extensively used in scientific research due to its labeling properties. Some of its applications include:

Safety and Hazards

D-fructose-4-13C may cause respiratory tract irritation. It may be harmful if absorbed through skin, may cause skin irritation, may cause eye irritation, and may be harmful if swallowed .

Mechanism of Action

Target of Action

D-Fructose-4-13C, also known as (3S,4R,5R)-2-(hydroxymethyl)(413C)oxane-2,3,4,5-tetrol, is a naturally occurring monosaccharide found in many plants . It is a stable isotope of D-Fructose, which is used as a tracer in metabolic studies . The primary targets of this compound are metabolic enzymes and proteases involved in the metabolism of carbohydrates .

Mode of Action

This compound interacts with its targets by being incorporated into drug molecules, largely as tracers for quantitation during the drug development process . The incorporation of stable isotopes like this compound into drug molecules has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in the metabolism of carbohydrates. As a stable isotope, this compound can be used to trace the flow of carbon through these pathways, providing valuable information about metabolic flux .

Pharmacokinetics

The pharmacokinetics of this compound are similar to those of regular D-Fructose. The presence of the 13c label allows for more precise tracking of the compound’s absorption, distribution, metabolism, and excretion (adme) properties . This can provide valuable insights into the bioavailability of the compound and its metabolites .

Result of Action

The primary result of the action of this compound is the generation of labeled metabolites that can be tracked through various metabolic pathways. This allows for a detailed understanding of metabolic fluxes and the role of different enzymes and pathways in the metabolism of carbohydrates .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the efficiency of its incorporation into drug molecules can be affected by the conditions under which the drug is synthesized . Additionally, the stability of this compound can be affected by factors such as temperature and pH .

Preparation Methods

D-fructose-4-13C can be synthesized using a raw material containing the carbon-13 isotope. A common method involves using carbon-13 labeled glucose as the starting material. The synthesis is typically catalyzed by specific catalysts that facilitate the conversion of carbon-13 labeled glucose to this compound . The reaction conditions often involve controlled temperatures and pH levels to ensure the efficient conversion of the starting material to the desired product.

Chemical Reactions Analysis

D-fructose-4-13C undergoes various chemical reactions similar to natural D-fructose. These reactions include:

    Oxidation: this compound can be oxidized to produce compounds such as 5-keto-D-fructose.

    Reduction: It can be reduced to form sugar alcohols like D-sorbitol.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with others. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Comparison with Similar Compounds

D-fructose-4-13C is unique due to its carbon-13 labeling, which distinguishes it from other similar compounds. Some similar compounds include:

Properties

IUPAC Name

(3S,4R,5R)-2-(hydroxymethyl)(413C)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5+,6?/m1/s1/i4+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKDRXBCSQODPBY-NDVZNUQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)(CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([13C@H]([C@@H](C(O1)(CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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